
2-Oxoimidazolidine-4-carboxylic acid
概要
説明
2-Oxoimidazolidine-4-carboxylic acid is a heterocyclic amino acid derivative. It is structurally analogous to naturally occurring pyroglutamic acid, which forms the N-termini of several biologically active peptides, including thyrotropin-releasing hormone and luteinizing hormone-releasing hormone . This compound is both a precursor to and a metabolite of the angiotensin-converting enzyme inhibitor imidapril, which is used for the treatment of hypertension .
準備方法
2-Oxoimidazolidine-4-carboxylic acid can be synthesized through various methods. One common synthetic route involves the reaction of 2-amino-3-(methylamino)propionic acid with phosgene and aqueous sodium bicarbonate, followed by ion exchange . The product is then recrystallized from acetonitrile and characterized using techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, polarimetry, elemental microanalysis, high-resolution mass spectrometry, and single-crystal X-ray diffraction . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
化学反応の分析
2-Oxoimidazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Hydrolysis: The compound can be hydrolyzed to yield different products depending on the reaction conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1.1. Angiotensin Converting Enzyme Inhibition
2-Oxoimidazolidine-4-carboxylic acid derivatives have been studied for their ability to inhibit angiotensin converting enzyme (ACE), which plays a crucial role in regulating blood pressure. A notable patent describes a process for synthesizing optically active derivatives of this compound that exhibit potent hypotensive effects due to their ACE inhibitory activity . The structural configuration of these compounds significantly influences their pharmacological efficacy, with specific stereoisomers showing enhanced activity.
1.2. Neuropathic Pain Treatment
Recent research highlights the role of 2-oxoimidazolidine-4-carboxamide derivatives as inhibitors of voltage-gated sodium ion channels, particularly Na v 1.8, which are implicated in neuropathic pain and inflammatory conditions . These compounds have shown promise in preclinical models for managing chronic pain, suggesting a potential therapeutic pathway for patients suffering from such conditions.
2.1. Antiviral Properties
Studies have indicated that derivatives of this compound may possess antiviral properties, particularly against human immunodeficiency virus type 1 (HIV-1). Research demonstrated that these compounds could suppress HIV-1 replication in cultured human immune cells without affecting cell viability, indicating their potential as therapeutic agents in HIV treatment .
2.2. Renal Protection
The compound has also been investigated for its protective effects against nephrotoxicity induced by cisplatin, a common chemotherapeutic agent. In animal models, administration of this compound resulted in decreased oxidative stress and inflammation in renal tissues, suggesting its utility in mitigating drug-induced kidney damage .
Synthesis and Structural Insights
The synthesis of this compound and its derivatives has been optimized to enhance yield and purity. A recent study detailed a method involving the reaction of specific amino acid esters to produce high-purity compounds suitable for pharmacological testing . The structural characterization using X-ray crystallography has provided insights into the molecular interactions and stability of these compounds, further informing their application in drug design.
Case Studies
作用機序
The mechanism of action of 2-oxoimidazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. As a precursor to imidapril, it plays a role in inhibiting the angiotensin-converting enzyme, which is crucial for regulating blood pressure . The compound’s structure allows it to interact with enzymes and receptors in biological systems, leading to its various effects.
類似化合物との比較
2-Oxoimidazolidine-4-carboxylic acid is similar to other heterocyclic compounds such as imidazole, hydantoins, thiazole, and oxazole . These compounds share structural features and exhibit diverse biological and pharmacological activities. this compound is unique in its specific applications and interactions, particularly in relation to its role as a precursor to imidapril and its involvement in peptide hormone structures .
Similar Compounds
- Imidazole
- Hydantoins
- Thiazole
- Oxazole
生物活性
2-Oxoimidazolidine-4-carboxylic acid (also referred to as (S)-2-oxoimidazolidine-4-carboxylic acid) is a compound that has garnered attention in various fields of biological research due to its structural similarity to amino acids and its involvement in significant biochemical pathways. This article explores the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.
This compound has the molecular formula C₄H₆N₂O₃. Its structure features an imidazolidine ring, which is crucial for its interaction with biological systems. The compound exists in both (S) and (R) configurations, with the (S) form being more commonly studied due to its biological relevance.
Enzyme Interaction and Metabolism
Research indicates that this compound can influence enzyme activity related to peptide hormones and amino acid metabolism. It acts as a precursor in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, which are vital for managing hypertension. This compound's ability to modulate enzyme functions underscores its potential as a therapeutic agent in cardiovascular diseases .
Table 1: Comparison of Structural Analogues
Compound Name | Molecular Formula | Key Features |
---|---|---|
(S)-Pyroglutamic Acid | C₅H₇NO₃ | Naturally occurring amino acid; involved in neurotransmission. |
This compound | C₄H₆N₂O₃ | Structural analog; involved in metabolic pathways. |
(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid | C₅H₈N₂O₃ | Methylated derivative; shows similar biological activity. |
Therapeutic Applications
The compound has been investigated for its role in various therapeutic contexts:
- Hypertension Management : As a precursor to ACE inhibitors, this compound plays a crucial role in lowering blood pressure by inhibiting the conversion of angiotensin I to angiotensin II .
- Antiviral Activity : Recent studies have shown that derivatives of this compound exhibit antiviral properties against viruses such as BK polyomavirus. For instance, certain synthesized derivatives demonstrated moderate antiviral activity comparable to established antiviral drugs like Cidofovir .
- Cancer Research : The compound's derivatives have been explored for their inhibitory effects on matrix metalloproteinases (MMPs), particularly MMP-13, which is implicated in tumor metastasis. Potent inhibition was observed with specific analogues, suggesting potential applications in cancer therapeutics .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Receptors : Its structural similarity to amino acids allows it to interact with various biological receptors, potentially influencing signaling pathways related to hormone regulation and metabolic processes.
- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in critical physiological processes, including those related to blood pressure regulation and cellular proliferation .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Study on ACE Inhibitors : A study highlighted the synthesis of intermediates related to imidapril hydrochloride, demonstrating how this compound serves as a key building block for effective antihypertensive agents .
- Antiviral Activity Assessment : Research evaluating new derivatives indicated their effectiveness against BK polyomavirus, showcasing the potential for developing novel antiviral therapies based on this compound .
- MMP Inhibition Study : A significant research effort focused on the design and synthesis of hydroxyamides derived from this compound, revealing their potent inhibitory effects on MMP-13, thus suggesting applications in cancer treatment strategies .
特性
IUPAC Name |
2-oxoimidazolidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O3/c7-3(8)2-1-5-4(9)6-2/h2H,1H2,(H,7,8)(H2,5,6,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKRPYCBSZIQKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40943780 | |
Record name | 2-Hydroxy-4,5-dihydro-1H-imidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40943780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21277-16-7 | |
Record name | 2-Oxo-4-imidazolidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21277-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Oxo-4-imidazolinecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021277167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxy-4,5-dihydro-1H-imidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40943780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-oxo-4-imidazolinecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.266 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: These compounds, specifically their active metabolites, act by inhibiting ACE, an enzyme crucial for converting angiotensin I to angiotensin II. [, , ] Angiotensin II is a potent vasoconstrictor, meaning it narrows blood vessels. By inhibiting its production, these compounds promote vasodilation, leading to lower blood pressure and reduced strain on the heart. [, ] They also enhance the effects of bradykinin, a vasodilator, by preventing its breakdown. [] This dual mechanism contributes to their effectiveness in treating hypertension.
A: 2-Oxoimidazolidine-4-carboxylic acid serves as a core structure, and modifications to its substituents significantly impact its biological activity. [, ] While the molecular formula and exact weight depend on the specific derivative, research highlights the importance of stereochemistry and the nature of substituents at the 1-, 3-, and 5- positions of the imidazolidine ring for optimal ACE inhibition and other biological activities. [, ]
A: Research indicates that the presence of specific substituents and their stereochemistry significantly influence the potency of these compounds. For example, derivatives with S,S,S configuration at chiral centers generally exhibit higher in vitro ACE inhibitory activity. [] Additionally, incorporating specific alkyl and acyl groups at the 1- and 3- positions of the imidazolidine ring, respectively, contributes to increased potency. [] These findings underscore the importance of SAR studies in optimizing the design of novel ACE inhibitors.
A: Imidapril, an ester prodrug, undergoes rapid absorption and conversion into its active metabolite, (4S)-3-((2S)-2-[N-((1S)-1-carboxy-3-phenylpropyl)amino]propionyl)-1-methyl-2-oxoimidazolidine-4-carboxylic acid (6366A), primarily by carboxylesterases in the liver. [, ] This active metabolite exhibits a longer half-life than imidapril, contributing to its sustained therapeutic effect. [] Excretion of imidapril and its metabolites occurs mainly through urine and feces. []
A: Studies in spontaneously hypertensive rats (SHRs) demonstrate that long-term administration of imidapril effectively lowers blood pressure and attenuates the development of aortic media thickening, a hallmark of hypertension-induced vascular damage. [] Furthermore, imidapril exhibits protective effects against renal damage in diabetic db/db mice, a model of diabetic nephropathy, by suppressing glomerular hyperfiltration, reducing albuminuria, and preserving renal heparan sulfate content. [] These preclinical findings highlight the potential of imidapril in managing hypertension and its associated renal complications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。